Benzathine pénicilline G

Vue d'ensemble

Description

C'est un antibiotique β-lactame utilisé pour traiter diverses infections bactériennes, notamment l'angine streptococcique, la diphtérie, la syphilis et le pian . Ce composé est particulièrement apprécié pour sa capacité à fournir des concentrations prolongées et faibles de pénicilline G, ce qui le rend efficace pour le traitement et la prévention des infections causées par des organismes sensibles .

Applications De Recherche Scientifique

Penicillin G benzathine has a wide range of scientific research applications. In medicine, it is used for the treatment of bacterial infections and as a prophylactic agent for rheumatic fever . In chemistry, it is studied for its stability and dissolution properties when combined with various hydrophilic carriers . In biology, it is used to understand the mechanisms of bacterial resistance and the pharmacokinetics of long-acting antibiotics . Industrially, it is used in the formulation of injectable antibiotics and in the development of new drug delivery systems .

Mécanisme D'action

Target of Action

Penicillin G Benzathine, also known as Benzathine Penicillin G (BPG), is a natural penicillin antibiotic . Its primary targets are penicillin-sensitive microorganisms . These microorganisms are primarily Gram-positive bacteria , including Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Mode of Action

Penicillin G Benzathine exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts by interfering with bacterial cell wall synthesis . Specifically, it inhibits the biosynthesis of cell-wall peptidoglycan, which renders the cell wall osmotically unstable . This leads to cell wall death and the resultant bactericidal activity against susceptible bacteria .

Biochemical Pathways

The biochemical pathway affected by Penicillin G Benzathine is the cell wall synthesis pathway of bacteria . By inhibiting the biosynthesis of cell-wall peptidoglycan, the structural integrity of the bacterial cell wall is compromised, leading to cell death .

Pharmacokinetics

Penicillin G Benzathine has an extremely low solubility, and thus, the drug is slowly released from intramuscular injection sites . The drug is hydrolyzed to penicillin G . This combination of hydrolysis and slow absorption results in blood serum levels much lower but much more prolonged than other parenteral penicillins . The time to peak serum levels is within 12 to 24 hours . Serum levels are usually detectable for 1 to 4 weeks depending on the dose . Larger doses result in more sustained levels rather than higher levels .

Result of Action

The result of Penicillin G Benzathine’s action is the death of the bacterial cell . By inhibiting the biosynthesis of cell-wall peptidoglycan, the bacterial cell wall becomes osmotically unstable, leading to cell death . This makes Penicillin G Benzathine effective in treating infections caused by penicillin-sensitive microorganisms .

Action Environment

The action of Penicillin G Benzathine can be influenced by various environmental factors. For instance, the quality of the drug can impact its efficacy . Concerns over product quality and adverse reactions have impacted clinician confidence . Limited research exists to explain observed pharmacokinetic differences between brands of BPG . Future research should explore this gap in knowledge and pharmacokinetic differences between different populations to inform future dosing schedules .

Méthodes De Préparation

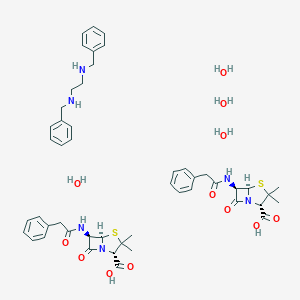

La bénétine pénicilline G est synthétisée en faisant réagir la dibenzylethylènediamine avec deux molécules de pénicilline G. La désignation chimique de ce composé est l'acide (2S, 5R, 6R)-3,3-diméthyl-7-oxo-6-(2-phénylacétamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylique composé avec la N,N'-dibenzylethylènediamine (2:1), tétrahydraté . Les méthodes de production industrielle font souvent appel à des supports hydrophiles pour améliorer la vitesse de dissolution du médicament, tels que la polyvinylpyrrolidone (PVP-K30) et l'hydroxypropylméthylcellulose (HPMC) .

Analyse Des Réactions Chimiques

La bénétine pénicilline G subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de sodium et l'éther pour les processus d'extraction . Les principaux produits formés à partir de ces réactions sont la pénicilline G et ses produits de dégradation. Le composé est également connu pour former un dépôt au site d'injection, libérant lentement la pénicilline G au fil du temps .

Applications de la recherche scientifique

La bénétine pénicilline G a un large éventail d'applications de recherche scientifique. En médecine, elle est utilisée pour le traitement des infections bactériennes et comme agent prophylactique contre le rhumatisme articulaire aigu . En chimie, elle est étudiée pour sa stabilité et ses propriétés de dissolution lorsqu'elle est combinée à divers supports hydrophiles . En biologie, elle est utilisée pour comprendre les mécanismes de résistance bactérienne et la pharmacocinétique des antibiotiques à action prolongée . Sur le plan industriel, elle est utilisée dans la formulation d'antibiotiques injectables et dans le développement de nouveaux systèmes d'administration de médicaments .

Mécanisme d'action

La bénétine pénicilline G exerce ses effets en interférant avec la synthèse de la paroi cellulaire bactérienne pendant la multiplication active. Elle inhibe la biosynthèse du peptidoglycane de la paroi cellulaire, rendant la paroi cellulaire osmotiquement instable et conduisant à la mort des cellules bactériennes . Les cibles moléculaires de ce composé sont les protéines de liaison à la pénicilline (PBP) situées sur la paroi cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

La bénétine pénicilline G est souvent comparée à d'autres antibiotiques de la famille des pénicillines, tels que l'amoxicilline et la doxycycline. Contrairement à l'amoxicilline, qui est un antibiotique à large spectre, la bénétine pénicilline G est un antibiotique à spectre étroit, spécifiquement efficace contre certaines bactéries gram-positives . La doxycycline, quant à elle, est un antibiotique de la famille des tétracyclines ayant une gamme d'activité plus large, mais n'est généralement pas utilisée pour les mêmes types d'infections que la bénétine pénicilline G . La caractéristique unique de la bénétine pénicilline G est sa formulation à action prolongée, qui permet des posologies moins fréquentes par rapport à d'autres antibiotiques .

Composés similaires

- Amoxicilline

- Doxycycline

- Pénicilline V

- Pénicilline G procaïne

La bénétine pénicilline G se distingue par son action prolongée et son utilisation spécifique dans le traitement et la prévention des infections causées par des organismes sensibles .

Activité Biologique

Penicillin G benzathine (BPG) is a widely used antibiotic known for its effectiveness against various bacterial infections, particularly those caused by penicillin-susceptible organisms. This article delves into the biological activity of BPG, exploring its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

BPG is a long-acting form of penicillin G, which exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. This process occurs via the following steps:

- Binding to Penicillin-Binding Proteins (PBPs) : BPG binds to specific PBPs located in the bacterial cell wall.

- Inhibition of Cell Wall Synthesis : The binding disrupts the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria during active multiplication .

- Stability Against Beta-Lactamases : BPG demonstrates stability against various beta-lactamases, making it effective against certain resistant strains .

Pharmacokinetics

BPG has a unique pharmacokinetic profile characterized by its low solubility and slow release from intramuscular injection sites. Key pharmacokinetic parameters include:

| Dosage (Million Units) | Peak Serum Concentration (units/mL) | Duration of Detectable Levels |

|---|---|---|

| 0.3 | 0.03 - 0.05 | 4 - 5 days |

| 0.6 | Similar to above | 10 days |

| 1.2 | Similar to above | Up to 14 days |

Following administration, approximately 60% of BPG binds to serum proteins and is distributed throughout body tissues, with the highest concentrations found in the kidneys .

Clinical Applications

BPG is primarily used for:

- Treatment of Syphilis : It remains the first-line treatment for early syphilis due to its efficacy against Treponema pallidum.

- Rheumatic Fever Prophylaxis : BPG is crucial in the secondary prevention of rheumatic fever and rheumatic heart disease (RHD), particularly in populations at high risk .

- Other Infections : It is effective against various gram-positive bacteria, including beta-hemolytic streptococci .

Case Studies and Adverse Reactions

Despite its widespread use, BPG can lead to severe non-allergic reactions in rare cases. A notable study reported nine patients who experienced serious adverse reactions shortly after BPG administration. Key findings include:

- Patient Demographics : The cohort included five females and four males aged between 10 and 93 years.

- Indications for Use : Indications included recurrent erysipelas (6 cases), prevention of rheumatic fever (2 cases), and sinusitis (1 case).

- Adverse Events : Six patients experienced fatal reactions, all having pre-existing cardiac risk factors. Notably, no allergic reactions were implicated in these cases .

Summary Table of Adverse Reactions

| Case Number | Age | Gender | Indication | Reaction Type |

|---|---|---|---|---|

| 1 | 10 | Male | Erysipelas | Fatal |

| 2 | 19 | Female | Rheumatic Fever Prevention | Near-Fatal |

| ... | ... | ... | ... | ... |

Research Findings

Recent studies have highlighted the importance of monitoring penicillin levels in patients receiving BPG for RHD prophylaxis. A population pharmacokinetic study indicated that many patients do not maintain adequate penicillin concentrations above therapeutic levels, emphasizing the need for optimized dosing regimens .

Propriétés

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.